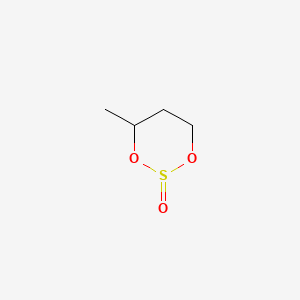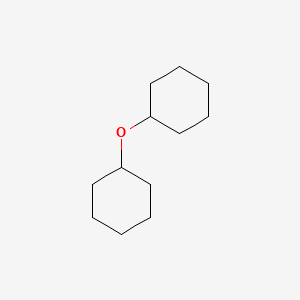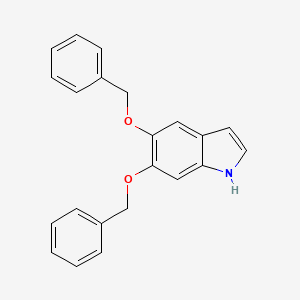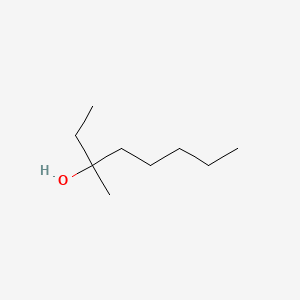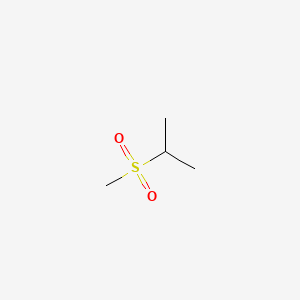
Isopropil Metil Sulfona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Isopropyl Methyl Sulfone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes.
Mecanismo De Acción
Target of Action
Isopropyl Methyl Sulfone, also known as 2-methylsulfonylpropane or 2-(Methylsulphonyl)propane, is a versatile synthetic intermediate in organic chemistry Sulfones, in general, have been found to interact with various biological molecules and pathways .
Mode of Action
Sulfones, including isopropyl methyl sulfone, are known to be employed as a temporary modulator of chemical reactivity . They can function as activating, electron-withdrawing substituents in Michael acceptors or as good leaving groups producing a sulfinate anion .
Biochemical Pathways
Isopropyl Methyl Sulfone may affect various biochemical pathways due to its versatile nature. Sulfones are known to be involved in a variety of transformations, leading to their description as 'chemical chameleons’ . .
Result of Action
Sulfones, in general, are known to be important building blocks in the construction of biologically active molecules or functional materials .
Análisis Bioquímico
Biochemical Properties
Isopropyl Methyl Sulfone plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with various biomolecules, including enzymes involved in sulfur metabolism. For instance, it can act as a substrate for sulfonyltransferases, which catalyze the transfer of sulfonyl groups to other molecules. This interaction is essential for the synthesis of sulfonated compounds, which are important in various metabolic pathways .
Cellular Effects
Isopropyl Methyl Sulfone has been observed to influence several cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it has been shown to impact cellular metabolism by influencing the activity of enzymes involved in energy production and detoxification processes .
Molecular Mechanism
The molecular mechanism of Isopropyl Methyl Sulfone involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For instance, it has been reported to inhibit certain proteases, which are enzymes that break down proteins. This inhibition can lead to changes in protein turnover and cellular function. Furthermore, Isopropyl Methyl Sulfone can affect gene expression by interacting with transcription factors and other regulatory proteins .
Dosage Effects in Animal Models
The effects of Isopropyl Methyl Sulfone vary with different dosages in animal models. At low doses, it has been shown to have beneficial effects, such as reducing inflammation and oxidative stress. At high doses, it can cause toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of careful dosing in experimental and therapeutic applications .
Metabolic Pathways
Isopropyl Methyl Sulfone is involved in several metabolic pathways, particularly those related to sulfur metabolism. It can be metabolized by enzymes such as sulfonyltransferases and oxidases, leading to the formation of various metabolites. These metabolic pathways are crucial for the compound’s biological activity and its effects on cellular function .
Transport and Distribution
Within cells and tissues, Isopropyl Methyl Sulfone is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. This transport and distribution are essential for the compound’s biological activity and its potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl Methyl Sulfone typically involves the reaction of isopropyl alcohol with methyl sulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of isopropyl alcohol is replaced by the methyl sulfonyl group.
Industrial Production Methods: On an industrial scale, the production of Isopropyl Methyl Sulfone can be achieved through continuous flow processes, ensuring high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, minimizing side reactions and maximizing the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl Methyl Sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The sulfonyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various sulfonyl derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Dimethyl sulfone (DMSO2): Similar in structure but with two methyl groups attached to the sulfonyl group.
Ethyl methyl sulfone: Contains an ethyl group instead of an isopropyl group.
Comparison:
Uniqueness: Isopropyl Methyl Sulfone is unique due to its isopropyl group, which imparts different steric and electronic properties compared to other sulfones.
Reactivity: The presence of the isopropyl group can influence the reactivity and selectivity of the compound in chemical reactions.
Propiedades
IUPAC Name |
2-methylsulfonylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S/c1-4(2)7(3,5)6/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWYQAQIXXAXOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197548 | |
| Record name | 2-(Methylsulphonyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4853-74-1 | |
| Record name | 2-(Methylsulphonyl)propane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004853741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Methylsulphonyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the research paper address the limitations of using sulfones like Isopropyl Methyl Sulfone in battery electrolytes?
A: The research primarily focuses on Ethyl Methyl Sulfone (EMS) and explores strategies to overcome the limitations associated with sulfone-based electrolytes. It investigates the use of fluoroethylene carbonate (FEC) as an additive and ethylene acetate (EA) as a co-solvent in EMS-based electrolytes containing LiPF6 as a conducting salt []. The study demonstrates that incorporating EA as a co-solvent effectively improves the viscosity and conductivity of the EMS-based electrolyte, resulting in enhanced performance in nickel cobalt manganese oxide (NMC)/graphite cells []. Importantly, the paper suggests that this approach of utilizing EA as a co-solvent can be extended to other sulfones, including Isopropyl Methyl Sulfone (MeiPrSO2) and Ethyl Isopropyl Sulfone (EtiPrSO2), to enhance their applicability in Lithium-ion batteries [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


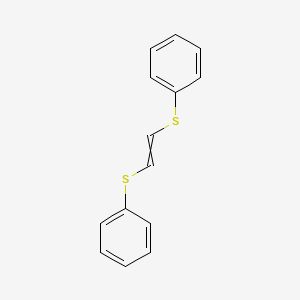

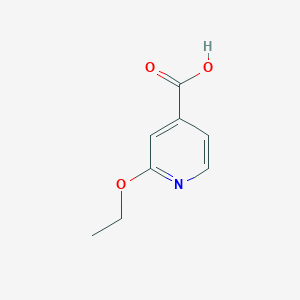
![Methyl benzo[d]thiazole-6-carboxylate](/img/structure/B1583024.png)
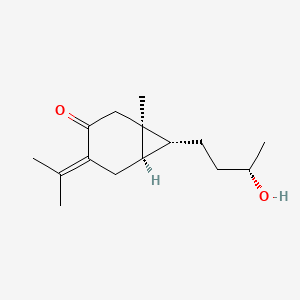
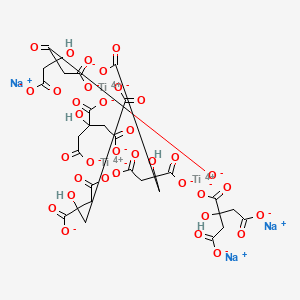

![1,4-Dioxaspiro[4.5]decan-2-ylmethanol](/img/structure/B1583032.png)
